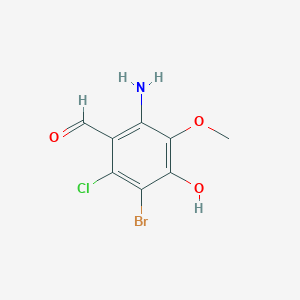
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of multiple functional groups, including amino, bromo, chloro, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:
Bromination and Chlorination:
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions involving the amino, bromo, and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, which can modulate biological pathways and molecular interactions. Specific mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can affect cellular processes.
Comparison with Similar Compounds
2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the amino and bromo groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the amino and chloro groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the amino, bromo, and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
90221-44-6 |
|---|---|
Molecular Formula |
C8H7BrClNO3 |
Molecular Weight |
280.50 g/mol |
IUPAC Name |
2-amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-8-6(11)3(2-12)5(10)4(9)7(8)13/h2,13H,11H2,1H3 |
InChI Key |
QGAOOFNYRMDCGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1N)C=O)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















